5-Bromo-N-(2-methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine
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Overview
Description
5-Bromo-N-(2-methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine: is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and an amine group at the 2-position Additionally, it has a 2-methoxy-2-thiophen-3-ylethyl substituent attached to the nitrogen atom of the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2-methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a brominating agent like bromine or N-bromosuccinimide.
Introduction of the Thiophene Moiety: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Methoxylation: The methoxy group can be introduced through an alkylation reaction using methanol and a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiophene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Probes: Used as a probe in biological studies to understand the interaction of thiophene-containing compounds with biological targets.
Industry:
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Corrosion Inhibitors: Potential use as a corrosion inhibitor in industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
- 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
- 5-Bromo-2-methyl-2-pentene
- 5-Bromo-2,2’-bithiophene
Comparison:
- 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: Similar in structure but with different substituents, leading to variations in electronic properties and reactivity.
- 5-Bromo-2-methyl-2-pentene: Contains a bromine atom and an alkene moiety, but lacks the pyrimidine and thiophene rings, resulting in different chemical behavior.
- 5-Bromo-2,2’-bithiophene: Contains two thiophene rings and a bromine atom, making it more suitable for applications in organic electronics compared to the pyrimidine derivative.
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-16-10(8-2-3-17-7-8)6-15-11-13-4-9(12)5-14-11/h2-5,7,10H,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDQJYABCOICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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